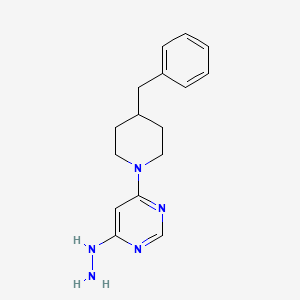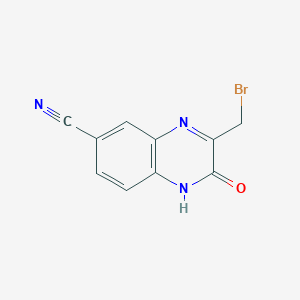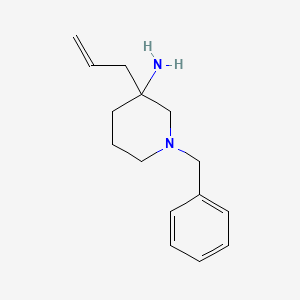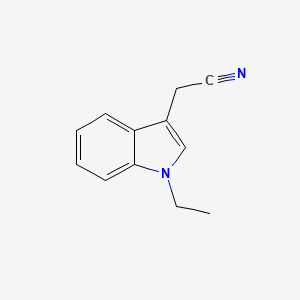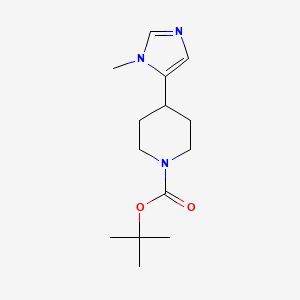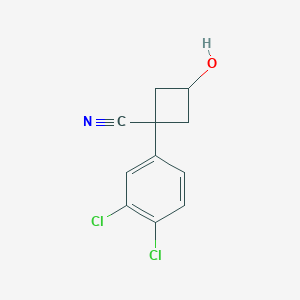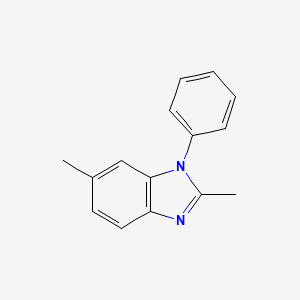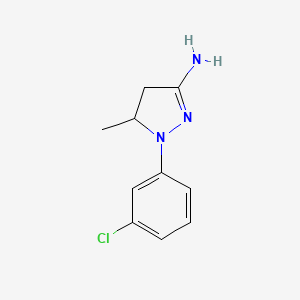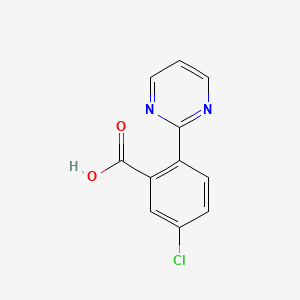
2-Imidazol-1-yl-1-piperidin-4-ylethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Imidazol-1-yl-1-piperidin-4-ylethanol is a compound that features both an imidazole and a piperidine ring in its structure. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms, while piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom. The combination of these two rings in a single molecule imparts unique chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . The reaction proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of 2-Imidazol-1-yl-1-piperidin-4-ylethanol may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-Imidazol-1-yl-1-piperidin-4-ylethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole and piperidine derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole and piperidine rings.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkylating agents (e.g., alkyl halides) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole- and piperidine-based ketones or aldehydes, while substitution reactions can produce a variety of alkylated or halogenated derivatives.
科学的研究の応用
2-Imidazol-1-yl-1-piperidin-4-ylethanol has a wide range of scientific research applications, including:
Biology: It serves as a ligand in the study of enzyme mechanisms and receptor binding.
Industry: It is used in the development of functional materials, including catalysts and dyes for solar cells.
作用機序
The mechanism of action of 2-Imidazol-1-yl-1-piperidin-4-ylethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the piperidine ring can interact with hydrophobic pockets in receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
1-(Piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one: This compound features a benzimidazole ring instead of an imidazole ring and has been studied for its antimicrobial properties.
Imidazole derivatives: Compounds such as clemizole, etonitazene, and omeprazole contain imidazole rings and exhibit a range of biological activities, including antihistaminic, analgesic, and antiulcer effects.
Uniqueness
2-Imidazol-1-yl-1-piperidin-4-ylethanol is unique due to the presence of both imidazole and piperidine rings in its structure. This dual-ring system imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C10H17N3O |
|---|---|
分子量 |
195.26 g/mol |
IUPAC名 |
2-imidazol-1-yl-1-piperidin-4-ylethanol |
InChI |
InChI=1S/C10H17N3O/c14-10(7-13-6-5-12-8-13)9-1-3-11-4-2-9/h5-6,8-11,14H,1-4,7H2 |
InChIキー |
SFWFPRLMDSRRGU-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1C(CN2C=CN=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-bromo-3-(hydroxymethyl)phenyl]methanesulfonamide](/img/structure/B13879066.png)
